Cas no 16772-63-7 (Naphtho[1,2-c]furan-3(1H)-one,5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-)
16772-63-7 structure
Product Name:Naphtho[1,2-c]furan-3(1H)-one,5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-
CAS-Nr.:16772-63-7
MF:C15H22O4
MW:266.332785129547
CID:210628
PubChem ID:161192
Update Time:2025-04-19
Naphtho[1,2-c]furan-3(1H)-one,5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Naphtho[1,2-c]furan-3(1H)-one,5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-
- (5R,5aS,9aS,9bS)-5,9b-dihydroxy-6,6,9a-trimethyl-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-3-one
- pereniporin B
- (5R,5aS,9aS,9bS)-5,9b-dihydroxy-6,6,9a-trimethyl-5,5a,6,7,8,9,9a,9b-octahydronaphtho[1,2-c]furan-3(1H)-one
- Naphtho(1,2-c)furan-3(1H)-one, 5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-, (5R-(5alpha,5abeta,9aalpha,9bbeta))-
- (5R)-5,5aα,6,7,8,9,9a,9b-Octahydro-5β,9bα-dihydroxy-6,6,9aβ-trimethylnaphtho[1,2-c]furan-3(1H)-one
- SCHEMBL21025895
- DTXSID80937380
- 5,9b-Dihydroxy-6,6,9a-trimethyl-5,5a,6,7,8,9,9a,9b-octahydronaphtho[1,2-c]furan-3(1H)-one
- CHEMBL256709
- 16772-63-7
-
- Inchi: 1S/C15H22O4/c1-13(2)5-4-6-14(3)11(13)10(16)7-9-12(17)19-8-15(9,14)18/h7,10-11,16,18H,4-6,8H2,1-3H3/t10-,11+,14+,15-/m1/s1
- InChI-Schlüssel: HLEGAPKZEJEXHT-FDRIWYBQSA-N
- Lächelt: O[C@]12COC(C1=C[C@H]([C@H]1C(C)(C)CCC[C@@]12C)O)=O
Berechnete Eigenschaften
- Genaue Masse: 266.152
- Monoisotopenmasse: 266.152
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 0
- Komplexität: 467
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topologische Polaroberfläche: 66.8Ų
Experimentelle Eigenschaften
- Dichte: 1.24
- Siedepunkt: 463°C at 760 mmHg
- Flammpunkt: 173.4°C
- Brechungsindex: 1.569
Naphtho[1,2-c]furan-3(1H)-one,5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)- Verwandte Literatur
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
16772-63-7 (Naphtho[1,2-c]furan-3(1H)-one,5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-) Verwandte Produkte
- 38647-10-8(Tripdiolide)
- 869807-57-8(Andropanolide)
- 138965-88-5(Isocoronarin D)
- 5508-58-7(Andrographolide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Empfohlene Lieferanten
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge